molecular formula C14H19N3O3S B5414637 N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B5414637
M. Wt: 309.39 g/mol
InChI Key: UDSACFAHTBQOHE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the ethoxyphenyl group and the sulfonamide moiety contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-4-17-11(3)14(10-15-17)21(18,19)16-12-8-6-7-9-13(12)20-5-2/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSACFAHTBQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable electrophile.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the death of the microorganism. The pyrazole ring may also interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

    N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound also contains an ethoxyphenyl group and exhibits similar biological activities.

    N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide: Another compound with an ethoxyphenyl group, used in various chemical and biological studies.

Uniqueness: N-(2-ethoxyphenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the pyrazole ring and the sulfonamide moiety, which together contribute to its distinct chemical and biological properties

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